molecular formula C7H6N2OS2 B162502 2-(Methylsulfinyl)thiazolo[5,4-b]pyridine CAS No. 133904-14-0

2-(Methylsulfinyl)thiazolo[5,4-b]pyridine

Cat. No. B162502
M. Wt: 198.3 g/mol
InChI Key: GRDKVKRPSCUXJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylsulfinyl)thiazolo[5,4-b]pyridine, also known as sulfoxide compound, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential biological activities. This compound is synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively. In

Mechanism Of Action

The mechanism of action of 2-(Methylsulfinyl)thiazolo[5,4-b]pyridine is not fully understood. However, it is believed to exert its biological activities through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and interaction with cellular components.

Biochemical And Physiological Effects

2-(Methylsulfinyl)thiazolo[5,4-b]pyridine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. The compound has also been found to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory and oxidative stress-related diseases. Additionally, 2-(Methylsulfinyl)thiazolo[5,4-b]pyridine has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-(Methylsulfinyl)thiazolo[5,4-b]pyridine in lab experiments is its potential biological activities, which may provide insights into the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-(Methylsulfinyl)thiazolo[5,4-b]pyridine. One direction is to explore its potential use in the treatment of Alzheimer's disease, as studies have shown that the compound has the ability to inhibit the formation of amyloid beta plaques, which are associated with the development of the disease. Another direction is to investigate the use of the compound in combination with other drugs for the treatment of cancer, as studies have shown that it may enhance the efficacy of chemotherapy. Additionally, further research is needed to explore the mechanism of action of the compound and its potential use in the treatment of other diseases.
Conclusion
2-(Methylsulfinyl)thiazolo[5,4-b]pyridine is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential biological activities. The compound is synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively. While there are limitations to using this compound in lab experiments, its potential use in the treatment of various diseases makes it an important area of research. Further research is needed to explore its mechanism of action and potential use in the treatment of other diseases.

Synthesis Methods

2-(Methylsulfinyl)thiazolo[5,4-b]pyridine is synthesized through various methods, including the reaction of 2-mercaptothiazole with methylsulfonyl chloride in the presence of a base, or the reaction of 2-chloro-5-nitropyridine with methylsulfinylthiourea in the presence of a base and a reducing agent. The yield of the compound varies depending on the synthesis method used.

Scientific Research Applications

2-(Methylsulfinyl)thiazolo[5,4-b]pyridine has been studied extensively for its potential biological activities. It has been found to exhibit antimicrobial, anti-inflammatory, antitumor, and antioxidant activities. The compound has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.

properties

CAS RN

133904-14-0

Product Name

2-(Methylsulfinyl)thiazolo[5,4-b]pyridine

Molecular Formula

C7H6N2OS2

Molecular Weight

198.3 g/mol

IUPAC Name

2-methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine

InChI

InChI=1S/C7H6N2OS2/c1-12(10)7-9-5-3-2-4-8-6(5)11-7/h2-4H,1H3

InChI Key

GRDKVKRPSCUXJS-UHFFFAOYSA-N

SMILES

CS(=O)C1=NC2=C(S1)N=CC=C2

Canonical SMILES

CS(=O)C1=NC2=C(S1)N=CC=C2

synonyms

Thiazolo[5,4-b]pyridine, 2-(methylsulfinyl)- (9CI)

Origin of Product

United States

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